DAz-2

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

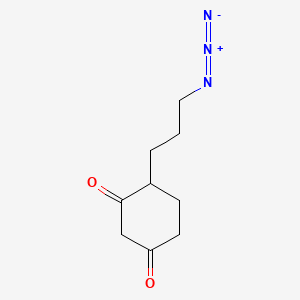

4-(3-azidopropyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c10-12-11-5-1-2-7-3-4-8(13)6-9(7)14/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYUHTIXSZXDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(=O)C1CCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of DAZ2: An In-depth Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the RNA-binding protein DAZ2, a critical factor in human spermatogenesis. Geared towards researchers, scientists, and professionals in drug development, this document delves into the molecular mechanisms, protein interactions, and regulatory pathways associated with DAZ2. The information presented herein is synthesized from current scientific literature, with a focus on quantitative data, experimental methodologies, and the functional implications of DAZ2 in male fertility.

Introduction to DAZ2

The Deleted in Azoospermia 2 (DAZ2) protein is a member of the DAZ gene family, which also includes DAZ1, DAZ3, and DAZ4, located on the Azoospermia Factor c (AZFc) region of the human Y chromosome.[1][2][3][4] These proteins, along with their autosomal homologue DAZL, are essential for germ cell development and are characterized by a conserved RNA Recognition Motif (RRM) and a series of tandem repeats known as DAZ repeats.[5][6] DAZ2 is specifically expressed in premeiotic germ cells, predominantly in spermatogonia and spermatocytes, where it plays a crucial role in regulating the translation of mRNAs essential for spermatogenesis.[1][4][5] Deletions in the AZFc region encompassing the DAZ genes are a common cause of male infertility, highlighting the clinical significance of DAZ2 and its family members.[1][7]

Molecular Architecture and RNA Binding

The DAZ2 protein, like other members of its family, contains a single N-terminal RRM domain and multiple C-terminal DAZ repeats. The RRM domain is responsible for recognizing and binding to specific RNA sequences, while the DAZ repeats are thought to mediate protein-protein interactions.[5][8][9]

RNA Recognition Motif (RRM)

The RRM of DAZ family proteins is highly conserved and is critical for its function.[5] While the precise binding sequence for DAZ2 has not been definitively characterized in isolation, studies on the highly homologous DAZL protein have identified a preference for GUU or GUUC sequences, typically located in the 3' untranslated region (3'-UTR) of target mRNAs.[10] This binding is crucial for the subsequent regulation of mRNA translation.

DAZ Repeats

The DAZ repeats, consisting of a 24-amino acid sequence repeated multiple times, are unique to the DAZ family and are believed to be important for mediating interactions with other proteins involved in translational regulation.[5][9] The number of DAZ repeats can be polymorphic among individuals, which may contribute to variations in protein function.[2][3]

Mechanism of Action: Translational Regulation

The primary mechanism of action for DAZ2 and other DAZ family proteins is the post-transcriptional regulation of gene expression, primarily through the activation of mRNA translation.[1][5][6][11] This process is critical in spermatogenesis, where many transcripts are synthesized and stored in a translationally repressed state until they are needed at specific developmental stages.

The proposed mechanism involves the following steps:

-

Target mRNA Recognition: The RRM domain of DAZ2 binds to specific sequences in the 3'-UTR of target mRNAs.

-

Recruitment of Translational Machinery: Through its DAZ repeats and other domains, DAZ2 is thought to interact with components of the translational machinery. A key interaction is with Poly(A)-Binding Protein (PABP), which is essential for the initiation of translation.[9][12] This interaction is believed to promote the circularization of the mRNA, bringing the 3' end in proximity to the 5' cap, which facilitates ribosome recruitment and initiation of translation.

-

Translational Activation: The recruitment of the translational machinery to the target mRNA leads to an increase in protein synthesis.

Protein Interactions

The function of DAZ2 is mediated through its interaction with a network of other proteins. While a comprehensive interactome for DAZ2 is not yet fully elucidated, several key interacting partners have been identified for the DAZ family.

| Interacting Protein | Function | Significance in Spermatogenesis |

| DAZL | Autosomal homolog of DAZ. Forms heterodimers with DAZ proteins. | Essential for germ cell development and meiosis.[5][6] |

| PABPC1 | Poly(A)-Binding Protein, cytoplasmic 1. Binds to the poly(A) tail of mRNAs. | Crucial for translation initiation and mRNA stability. Interaction with DAZ proteins enhances translation of target mRNAs.[9][12] |

| DAZAP1 | DAZ-Associated Protein 1. An RNA-binding protein. | Expressed abundantly in the testis and binds to DAZ proteins. May regulate RNA metabolism.[5][6][8] |

| DAZAP2 | DAZ-Associated Protein 2. | Ubiquitously expressed protein that binds to DAZ proteins. Its specific function in spermatogenesis is less clear.[8] |

| PUM2 | Pumilio RNA-Binding Family Member 2. | A translational repressor that can interact with DAZ proteins. The interplay between DAZ and PUM2 may fine-tune the translation of specific mRNAs. |

| BOULE | An ancestral member of the DAZ family. | Overexpression of DAZ2 with DAZL and BOULE can reprogram Sertoli cells into male germline stem cells.[13] |

Experimental Protocols

Investigating the mechanism of action of DAZ2 involves a variety of molecular and cellular biology techniques. Below are generalized protocols for key experiments used to study RNA-binding proteins like DAZ2.

Ribonucleoprotein Immunoprecipitation followed by Sequencing (RIP-Seq)

RIP-Seq is used to identify the cohort of mRNAs that are physically associated with a specific RNA-binding protein in vivo.

Methodology:

-

Cell Lysis: Testicular tissue or relevant cell lines are lysed under conditions that preserve protein-RNA interactions.

-

Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an antibody specific for DAZ2.

-

Washing: The beads are washed to remove non-specifically bound proteins and RNAs.

-

RNA Elution and Purification: The bound RNA is eluted from the beads and purified.

-

Library Preparation and Sequencing: The purified RNA is converted to a cDNA library and sequenced using a high-throughput sequencing platform.

-

Data Analysis: The sequencing reads are aligned to the transcriptome to identify the RNAs that were bound to DAZ2.

Crosslinking and Immunoprecipitation followed by Sequencing (CLIP-Seq)

CLIP-Seq provides a more stringent method to identify the direct binding sites of an RNA-binding protein on its target RNAs at high resolution.

Methodology:

-

UV Crosslinking: Cells or tissues are exposed to UV light to create covalent bonds between DAZ2 and its directly bound RNAs.

-

Lysis and Partial RNase Digestion: The cells are lysed, and the RNA is partially digested to leave only the RNA fragments protected by the bound protein.

-

Immunoprecipitation: The DAZ2-RNA complexes are immunoprecipitated.

-

RNA Fragment Isolation: The protein-RNA complexes are run on a gel, the complex of the correct size is excised, and the protein is digested to release the RNA fragment.

-

Library Preparation and Sequencing: The RNA fragments are reverse transcribed, amplified, and sequenced.

-

Data Analysis: The sequences are mapped back to the genome/transcriptome to identify the precise binding sites of DAZ2.

In Vitro Translation Assay

This assay is used to directly measure the effect of DAZ2 on the translation of a specific target mRNA.

Methodology:

-

Prepare Components: A cell-free translation system (e.g., rabbit reticulocyte lysate), a reporter mRNA (e.g., luciferase) with the putative DAZ2 binding site in its 3'-UTR, and purified recombinant DAZ2 protein are prepared.

-

Translation Reaction: The reporter mRNA is added to the translation system in the presence or absence of recombinant DAZ2.

-

Measure Protein Synthesis: The amount of reporter protein produced is quantified (e.g., by measuring luciferase activity).

-

Analysis: An increase in reporter protein synthesis in the presence of DAZ2 indicates that it functions as a translational activator for that specific mRNA.

Clinical Relevance and Future Directions

The critical role of the DAZ gene family, including DAZ2, in spermatogenesis makes them significant targets for research into male infertility.[1][2][3][4][7] Understanding the precise molecular mechanisms of DAZ2 action, its specific mRNA targets, and its interacting protein network could open new avenues for diagnosing and potentially treating certain forms of male infertility.

Future research should focus on:

-

DAZ2-specific reagents: Development of highly specific antibodies and other tools to distinguish DAZ2 from other DAZ family members is crucial for more precise studies.

-

Quantitative Interactomics: Employing techniques like quantitative mass spectrometry to build a comprehensive and quantitative map of the DAZ2 interactome.

-

High-throughput screening for target mRNAs: Using methods like CLIP-Seq to identify the complete set of direct mRNA targets of DAZ2 in human germ cells.

-

Structural Biology: Determining the crystal structure of the DAZ2 RRM domain in complex with its target RNA to understand the specifics of their interaction.

-

Therapeutic Strategies: Investigating the potential of modulating DAZ2 activity or its downstream pathways as a therapeutic approach for male infertility. The ability of DAZ2, along with DAZL and BOULE, to reprogram somatic cells into germline stem cells offers exciting long-term possibilities for regenerative medicine.[13]

References

- 1. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymorphic expression of DAZ proteins in the human testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]

- 6. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FertilityOnline | Spermatogenes [mcg.ustc.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. embopress.org [embopress.org]

- 10. The roles of DAZL in RNA biology and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Primate-Specific DAZ Regulates Translation of Cell Proliferation-Related mRNAs and is Essential for Maintenance of Spermatogonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diseases.jensenlab.org [diseases.jensenlab.org]

evolutionary history of the DAZ gene family

An In-depth Technical Guide on the Evolutionary History of the DAZ Gene Family

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Deleted in Azoospermia (DAZ) gene family comprises a group of highly conserved RNA-binding proteins essential for gametogenesis across a wide range of animal species.[1][2] This family consists of three core members: BOULE (also known as BOLL), DAZL (DAZ-Like), and DAZ.[1][3][4] These genes are almost exclusively expressed in germ cells, and mutations or deletions within this family are a significant cause of infertility, particularly in humans.[5][6][7] The evolution of the DAZ family represents a fascinating journey of gene duplication, transposition, and functional diversification, providing a compelling model for understanding the genetic basis of fertility and the evolution of sex chromosomes.[8][9] This guide details the evolutionary trajectory of the DAZ gene family, presents quantitative data on its members, outlines key experimental protocols for its study, and provides visual representations of its evolutionary pathway and analysis workflows.

The Evolutionary Pathway of the DAZ Gene Family

The history of the DAZ family is a multi-step process that began with a single ancestral gene and culminated in a multi-copy gene cluster on the human Y chromosome.

BOULE: The Ancestral Meiotic Regulator

The evolutionary journey begins with BOULE, the oldest and most conserved member of the DAZ family.[4][9] Homologs of BOULE are found in a vast array of metazoans, from sea anemones to humans, but not in fungi or plants, indicating it is an animal-specific reproductive gene.[2][4] BOULE is located on an autosome (chromosome 2 in humans) and typically exists as a single copy.[6][7] Its primary role is in meiosis, and this function appears to be conserved throughout the animal kingdom.[9][10] Structurally, the BOULE protein contains a single, highly conserved RNA-Recognition Motif (RRM) and one DAZ repeat.[4]

DAZL: The Vertebrate Duplication

The next major evolutionary event was the duplication of the ancestral BOULE gene, giving rise to DAZL (DAZ-Like). This event is believed to have occurred early in the vertebrate lineage, as DAZL is conserved in vertebrates from bony fish to humans but is absent in invertebrates.[2][4][9] Like its progenitor, DAZL is an autosomal gene (located on chromosome 3 in humans) and exists as a single copy.[6][7][8]

While retaining a role in gametogenesis, DAZL acquired new functions distinct from BOULE. It is expressed earlier in germ cell development, playing a crucial role in the proliferation and differentiation of primordial germ cells (PGCs) in both sexes.[5][7][9] The DAZL protein structure is similar to BOULE, containing a single RRM and one DAZ repeat.[11]

DAZ: Transposition and Amplification on the Y Chromosome

The most recent and dramatic evolutionary development occurred during primate evolution with the emergence of the DAZ gene. Approximately 30-40 million years ago, after the divergence of New World and Old World monkeys, the autosomal DAZL gene was transposed to the Y chromosome.[9][12][13] This newly Y-linked gene subsequently underwent a series of complex rearrangements, including the amplification and pruning of exons and, ultimately, the amplification of the entire modified gene.[1][8]

This process resulted in a cluster of multiple DAZ genes on the Y chromosome of Old World monkeys, apes, and humans.[4][14] In humans, the DAZ gene cluster is located in the Azoospermia Factor c (AZFc) region of the Y chromosome and typically contains four copies (DAZ1, DAZ2, DAZ3, DAZ4), arranged in two inverted palindromic clusters.[6][7][9] These copies are over 99% identical in sequence.[8] Deletion of this entire cluster is one of the most common molecularly defined causes of male infertility.[4][9] The function of DAZ is specific to spermatogenesis, where it is expressed in spermatogonia and spermatocytes.[6][7]

Figure 1: Evolutionary pathway of the DAZ gene family, from the ancestral BOULE gene.

Data Presentation

Structural and Functional Characteristics

The members of the DAZ gene family share a common structural architecture, featuring an N-terminal RNA-Recognition Motif (RRM) responsible for binding target mRNAs and a C-terminal region containing one or more DAZ repeats, which are 24-amino acid sequences thought to mediate protein-protein interactions.[5][6][11]

Table 1: Characteristics of the Human DAZ Gene Family Members

| Gene | Chromosomal Location | Protein Domains | Primary Function(s) | Lineage |

|---|---|---|---|---|

| BOULE | Chromosome 2 (Autosomal) | 1 RRM, 1 DAZ Repeat | Meiosis in both sexes[5][9] | Metazoa[2][4] |

| DAZL | Chromosome 3 (Autosomal) | 1 RRM, 1 DAZ Repeat | PGC development, gamete differentiation[5][9] | Vertebrates[2][4] |

| DAZ | Y Chromosome | 1 RRM, 7-24 DAZ Repeats | Spermatogonia & spermatocyte development[6][7] | Primates (Old World)[3][4] |

Quantitative Gene Copy Number

The copy number of the DAZ gene varies significantly among primates, reflecting its dynamic evolution on the Y chromosome. While the autosomal BOULE and DAZL genes are maintained as single copies, the Y-linked DAZ has undergone multiple amplification events.[6][15]

Table 2: DAZ Gene Copy Number in Selected Primates

| Species | Common Name | DAZ Gene Copies | Reference |

|---|---|---|---|

| Homo sapiens | Human | 4 (typically)[6][7] | [6][7] |

| Pan troglodytes | Chimpanzee | Multiple copies | [3] |

| Pan paniscus | Bonobo | 2 copies | [15] |

| Gorilla gorilla | Gorilla | 2 copies | [15] |

| Pongo pygmaeus | Orangutan | At least 6 copies | [15] |

| Macaca mulatta | Rhesus Macaque | 1 copy |[15] |

Quantitative Gene Expression

Quantitative real-time PCR (qRT-PCR) has been used to measure the expression levels of DAZ in testicular biopsies, correlating copy number with spermatogenic status.

Table 3: Example of DAZ cDNA Copy Number in Human Testicular Biopsies

| Sample Group | Histopathology | Mean DAZ cDNA Copies (copies/µl) | Key Finding | Reference |

|---|---|---|---|---|

| Normospermic Controls (n=6) | Normal Spermatogenesis | > 1.0E+05 | Baseline expression in fertile males. | [16] |

| Azoospermic Patients (n=17) | Varied (Sertoli Cell Only, Hypospermatogenesis, Arrest) | Ranged from 0 to > 1.0E+05 | Significant reduction in DAZ expression in ~40% of azoospermic men. | [16] |

| Patient with AZFc deletion | Spermatocyte Arrest | 0 | Complete absence of DAZ expression confirms the deletion's impact. | [16] |

| Patient with AZFb+c deletion | Sertoli Cell Only | 0 | Complete absence of DAZ expression. | [16] |

(Data adapted from a study on a cohort of normospermic and azoospermic men.[16])

Experimental Protocols

The study of the DAZ gene family employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Fluorescence In Situ Hybridization (FISH) for DAZ Gene Localization

FISH is used to visualize the location and copy number of the DAZ gene cluster directly on the chromosome.

Objective: To determine the presence and chromosomal location of the DAZ gene cluster.

Methodology:

-

Probe Preparation:

-

Label a cosmid or BAC clone containing the DAZ gene sequence (e.g., cosmid 18E8) with a fluorophore (e.g., Digoxigenin-dUTP) via nick translation.[17]

-

Purify the labeled probe and precipitate with ethanol in the presence of Human Cot-1 DNA to block repetitive sequences.

-

-

Chromosome Preparation:

-

Prepare metaphase spreads from peripheral blood lymphocytes or testicular cells following standard cytogenetic protocols (e.g., hypotonic treatment with KCl, fixation in methanol:acetic acid).

-

Age the slides by baking at 65°C for 2-4 hours.

-

-

Hybridization:

-

Denature the chromosomal DNA on the slide by immersing in 70% formamide / 2x SSC at 70°C for 2 minutes.

-

Dehydrate the slides through an ethanol series (70%, 85%, 100%) and air dry.

-

Resuspend the labeled probe in hybridization buffer, denature at 75°C for 5-10 minutes, and pre-anneal at 37°C for 30 minutes.

-

Apply the probe to the denatured slide, cover with a coverslip, and seal with rubber cement.

-

Incubate in a humidified chamber at 37°C for 16-24 hours.

-

-

Post-Hybridization Washes:

-

Wash the slides to remove the non-specifically bound probe. A typical wash series includes:

-

50% formamide / 2x SSC at 45°C.

-

2x SSC at 45°C.

-

PN buffer at room temperature.

-

-

-

Detection and Visualization:

-

Detect the hapten-labeled probe using fluorescently-conjugated antibodies (e.g., anti-digoxigenin-FITC).

-

Counterstain the chromosomes with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the slide with an anti-fade solution.

-

Visualize using a fluorescence microscope equipped with appropriate filters. The DAZ gene cluster will appear as distinct signals on the long arm of the Y chromosome.

-

Protocol 2: Real-Time Quantitative PCR (qRT-PCR) for DAZ Copy Number Analysis

This protocol allows for the precise quantification of DAZ gene copies relative to a single-copy reference gene.[18][19]

Objective: To determine the number of DAZ gene copies in a genomic DNA sample.

Figure 2: Experimental workflow for DAZ gene copy number analysis using qRT-PCR.

Methodology:

-

DNA Extraction and Quantification:

-

Extract high-quality genomic DNA from blood or testicular tissue using a standard kit.

-

Accurately quantify the DNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.

-

-

Primer and Probe Design:

-

Design primers and a TaqMan probe specific to a conserved region across all DAZ gene copies.

-

Design primers and a probe for a stable, single-copy autosomal reference gene (e.g., ALB albumin or RNase P).

-

-

Real-Time PCR Reaction:

-

Prepare a reaction mix containing:

-

TaqMan Universal PCR Master Mix.

-

DAZ-specific primers and probe.

-

Reference gene-specific primers and probe (run in a separate well or multiplexed if using different fluorophores).

-

Template DNA (e.g., 10-20 ng).

-

Nuclease-free water.

-

-

Include a known 4-copy male DNA sample as a calibrator and a female DNA sample as a negative control.

-

-

Thermal Cycling:

-

Run the reaction on a real-time PCR instrument with a standard thermal profile:

-

Initial denaturation (e.g., 95°C for 10 min).

-

40-45 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

-

-

-

Data Analysis (ΔΔCt Method):

-

Determine the threshold cycle (Ct) for both the DAZ gene and the reference gene for each sample.

-

Calculate ΔCt for each sample: ΔCt = Ct(DAZ) - Ct(Reference).

-

Calculate ΔΔCt: ΔΔCt = ΔCt(Test Sample) - ΔCt(Calibrator Sample).

-

Calculate the copy number: Copy Number = Known Calibrator Copy Number × 2^(-ΔΔCt). For a 4-copy calibrator, this is 4 × 2^(-ΔΔCt).

-

Protocol 3: Sequence Analysis of DAZ Family Genes

Sequence analysis is fundamental for studying the evolutionary relationships, identifying variants, and confirming the high degree of similarity between DAZ copies.

Objective: To amplify and sequence regions of the DAZ, DAZL, and BOULE genes for comparative analysis.

Methodology:

-

PCR Amplification:

-

Design gene-specific primers for BOULE and DAZL.

-

For DAZ, design primers that amplify conserved regions or use a strategy with multiple primer sets to attempt to distinguish between copies based on known single-nucleotide variants (SNVs).[20]

-

Perform PCR using high-fidelity DNA polymerase to amplify target exons and introns from genomic DNA.

-

-

PCR Product Purification:

-

Run the PCR products on an agarose gel to verify the size of the amplicons.

-

Purify the PCR products from the gel or directly from the reaction mix using a PCR purification kit to remove primers and dNTPs.

-

-

Sanger Sequencing:

-

Set up sequencing reactions for each purified PCR product using both forward and reverse primers.

-

Perform cycle sequencing and subsequent purification of the sequencing products.

-

Analyze the products on a capillary electrophoresis-based DNA sequencer.

-

-

Sequence Analysis and Phylogenetics:

-

Assemble and edit the raw sequence data to generate a consensus sequence for each amplicon.

-

Perform multiple sequence alignments of DAZ, DAZL, and BOULE sequences from different species using software like ClustalW or MAFFT.

-

Analyze the alignments to identify conserved regions, variable sites, and calculate evolutionary rates (e.g., Ka/Ks ratio to test for positive or purifying selection).[14]

-

Construct phylogenetic trees using methods like Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationships between the gene family members.

-

Conclusion

The is a compelling example of genomic innovation in the context of reproductive biology. From the ancient, meiotically-focused BOULE gene, a series of duplications and a remarkable transposition event gave rise to DAZL and the Y-chromosomal DAZ cluster. This evolutionary trajectory created a family of genes with both conserved and novel functions, all dedicated to the critical process of germ cell development. The dynamic nature of the DAZ gene cluster on the primate Y chromosome, with its variable copy number, highlights the ongoing evolution of this locus and its profound importance for male fertility. The methodologies outlined here provide the foundation for continued research into this vital gene family, offering avenues for diagnosing infertility and developing novel therapeutic strategies.

References

- 1. DAZ protein family - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Putative biological functions of the DAZ family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]

- 7. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The DAZ gene cluster on the human Y chromosome arose from an autosomal gene that was transposed, repeatedly amplified and pruned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Development & Reproduction [ksdb.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Evolution of the DAZ gene family suggests that Y-linked DAZ plays little, or a limited, role in spermatogenesis but underlines a recent African origin for human populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Evolution of the DAZ gene and the AZFc region on primate Y chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Copy number of DAZ genes in infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jneonatalsurg.com [jneonatalsurg.com]

- 20. A novel approach for the analysis of DAZ gene copy number in severely idiopathic infertile men - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling DAZ2: A Technical Guide to its Discovery and Cloning

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, cloning, and characterization of the human Deleted in Azoospermia 2 (DAZ2) gene. DAZ2 is a member of the DAZ gene family, crucial for spermatogenesis and male fertility. This document details the gene's genomic architecture, expression profile, and the methodologies employed for its study, offering valuable insights for research and therapeutic development.

Genomic and Protein Characteristics of Human DAZ2

The DAZ2 gene is located on the Y chromosome and plays a pivotal role in male germ cell development.[1][2] Its discovery was linked to the investigation of the azoospermia factor (AZF) region, a segment of the Y chromosome frequently deleted in men with impaired sperm production.[1][2]

Quantitative Data Summary

| Characteristic | Description | Reference |

| Gene Name | Deleted in Azoospermia 2 | [1] |

| Official Symbol | DAZ2 | [3] |

| Aliases | pDP1678 | [1] |

| Genomic Location | Yq11.223 | [1] |

| Coordinates | Start: 23,219,434 bp, End: 23,291,356 bp (on Chr Y) | [1] |

| Gene Family | DAZ (Deleted in Azoospermia) | [2] |

| Protein Function | RNA-binding protein essential for spermatogenesis | [1][4] |

| Protein Domains | RNA Recognition Motif (RRM) | [1][5] |

| Structural Features | Contains a 2.4 kb repeat with a 72-bp exon (DAZ repeat) and a 10.8 kb region that can be amplified, which includes five exons encoding the RRM domain.[1][6] | [1][6] |

| Copies on Y Chromosome | Four copies exist within palindromic duplications. One pair is part of the P2 palindrome, and the second pair is part of the P1 palindrome.[1][6] | [1][6] |

Experimental Protocols for DAZ2 Identification and Analysis

The identification and characterization of the DAZ2 gene have relied on a combination of molecular biology techniques. The following sections outline the general methodologies.

Genomic Library Screening and BAC Contig Mapping

The initial localization and structural analysis of the DAZ gene family, including DAZ2, involved screening Bacterial Artificial Chromosome (BAC) libraries.

-

Probe Design: A cDNA probe, such as CT351Y, derived from testicular tissue, was used to screen a human Y chromosome-specific BAC library (e.g., RPCI-11).[7]

-

Hybridization: The labeled probe was hybridized to high-density BAC filters to identify clones containing DAZ sequences.

-

BAC Sequencing and Assembly: Positive BAC clones were then sequenced and assembled into contigs to map the genomic region containing the DAZ genes.[7] This process revealed the presence of four DAZ gene copies organized in two inverted pairs (DAZ1/DAZ2 and DAZ3/DAZ4).[4][7]

Polymerase Chain Reaction (PCR) for Deletion Analysis

PCR-based methods are fundamental for detecting deletions of DAZ gene copies in infertile men.

-

Marker Selection: Sequence-Tagged Sites (STS) and Single Nucleotide Variants (SNVs) specific to each DAZ gene copy are used as PCR markers.[8]

-

DNA Amplification: Genomic DNA from patients is amplified using primers flanking these specific markers.

-

Analysis: The presence or absence of a PCR product indicates the presence or absence of the corresponding DAZ gene copy.[8]

Southern Blotting for Gene Copy Number Variation

Southern blotting provides a robust method to analyze the structure and copy number of the DAZ genes.

-

DNA Digestion: Genomic DNA is digested with restriction enzymes like EcoRV and TaqI, which cut at specific sites within the DAZ gene repeats.[7][8]

-

Electrophoresis and Transfer: The resulting DNA fragments are separated by size on an agarose gel and transferred to a membrane.

-

Hybridization: The membrane is hybridized with a labeled probe specific to the DAZ repeat region (DYS1 locus).[8]

-

Detection: The resulting banding pattern can reveal the deletion of specific DAZ gene copies.[7]

Reverse Transcription PCR (RT-PCR) for Expression Analysis

RT-PCR is used to detect the expression of DAZ2 in different tissues.

-

RNA Isolation: Total RNA is extracted from various human tissues, particularly testicular tissue.

-

Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR with primers specific to the DAZ2 transcript.

-

Analysis: The presence of a PCR product of the expected size indicates that the DAZ2 gene is expressed in that tissue. Studies have shown that DAZ2 expression is restricted to premeiotic germ cells, specifically spermatogonia.[1][2][6]

Visualizing Key Processes and Relationships

The following diagrams illustrate the experimental workflow for DAZ gene deletion analysis and the genomic organization of the DAZ gene cluster.

Caption: A flowchart illustrating the key experimental steps for identifying DAZ gene deletions.

Caption: Schematic of the DAZ gene cluster organization within the AZFc region of the Y chromosome.

Function and Biological Significance

The DAZ2 gene encodes an RNA-binding protein that is crucial for the normal development of sperm.[1][4] Its expression is confined to premeiotic germ cells, indicating a role in the early stages of spermatogenesis.[1][2][6] Deletions of the DAZ gene cluster, particularly involving DAZ1 and DAZ2, are strongly associated with severe oligozoospermia (low sperm count) and azoospermia (absence of sperm).[2][6][7][8]

The DAZ family of proteins, including DAZ2, is thought to regulate the translation of specific mRNAs required for germ cell differentiation and maturation.[5] They contain a conserved RNA Recognition Motif (RRM) that allows them to bind to the 3'-untranslated regions (3'-UTRs) of target mRNAs.[5]

While the precise signaling pathways involving DAZ2 are still under investigation, it is clear that its function is integrated into the complex network of gene regulation that governs male germline development. Overexpression of DAZ2, along with other germ cell factors, has been shown to reprogram human Sertoli cells into spermatogonial stem cells, highlighting its potential role in cell fate determination.[2]

Caption: A diagram illustrating the proposed mechanism of DAZ2's role in regulating spermatogenesis.

Conclusion

The discovery and cloning of the DAZ2 gene have significantly advanced our understanding of the genetic basis of male infertility. The technical approaches outlined in this guide have been instrumental in characterizing its structure, function, and clinical relevance. Further research into the specific molecular interactions and downstream targets of the DAZ2 protein will be crucial for developing novel diagnostic and therapeutic strategies for male reproductive disorders.

References

- 1. DAZ2 - Wikipedia [en.wikipedia.org]

- 2. Gene - DAZ2 [maayanlab.cloud]

- 3. DAZ2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. genecards.org [genecards.org]

- 5. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DAZ2 deleted in azoospermia 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. High frequency of DAZ1/DAZ2 gene deletions in patients with severe oligozoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]

The DAZ2 Gene: A Deep Dive into its Structure and Genomic Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Deleted in Azoospermia 2 (DAZ2) gene is a critical player in human spermatogenesis. As a member of the DAZ gene family, it is located in the azoospermia factor c (AZFc) region on the Y chromosome, a region frequently implicated in male infertility.[1][2][3][4][5] This technical guide provides an in-depth exploration of the DAZ2 gene's structure, genomic organization, and the experimental methodologies used to study it.

Genomic Organization of DAZ2

The DAZ2 gene resides on the long arm of the Y chromosome, specifically in the Yq11.223 band.[3] It is one of four DAZ genes (DAZ1, DAZ2, DAZ3, and DAZ4) that are organized in two palindromic clusters. DAZ1 and DAZ2 form one inverted pair, while DAZ3 and DAZ4 form the other.[1][3][4][5] This palindromic structure is known to be prone to genomic rearrangements, including deletions and duplications, which can lead to male infertility.

A key feature of the DAZ genes is the presence of tandemly repeated 2.4 kilobase (kb) segments, each containing a 72-base pair (bp) exon known as the "DAZ repeat".[1][3][4][5] The number of these repeats can vary among individuals. Additionally, the gene contains a 10.8 kb region that encompasses five exons encoding an RNA-Recognition Motif (RRM), a domain crucial for the gene's function as an RNA-binding protein.[1][3][4][5]

DAZ2 Gene Structure: Exons and Introns

The DAZ2 gene has a complex structure with multiple exons and introns, and undergoes alternative splicing to produce different transcript variants.[1][3][4] One of the major transcripts (ENST00000382433.4) is composed of 24 exons.[6] The table below summarizes the available quantitative data on the exon-intron structure of this transcript.

| Feature | Number | Total Length (bp) | Average Length (bp) |

| Exons | 24 | 2,405 | 100.2 |

| Coding Exons | 23 | - | - |

| Introns | 23 | - | - |

| DAZ Repeats | Variable | 2,400 each | - |

| DAZ Repeat Exon | Variable | 72 each | - |

| RRM Domain Region | 1 | 10,800 | - |

| RRM Domain Exons | 5 | - | - |

Alternative Splicing

Alternative splicing of the DAZ2 pre-mRNA results in multiple transcript variants, which in turn encode different protein isoforms.[1][3][4][7] These isoforms can differ in the number of DAZ repeats they contain. For example, NCBI documents transcript variants where one isoform lacks a single DAZ repeat compared to another, while a different variant lacks eight DAZ repeats.[7] This variability in protein structure likely contributes to the diverse roles of DAZ2 in regulating germ cell development.

Experimental Protocols

The study of the DAZ2 gene and its association with male infertility relies on a variety of molecular biology techniques. Below are detailed methodologies for two key experimental approaches.

DAZ Gene Copy Number Analysis by Real-Time PCR

This protocol allows for the quantification of DAZ gene copy number in a genomic DNA sample.

Materials:

-

Genomic DNA (gDNA) extracted from peripheral blood or other tissue.

-

Primers specific for a conserved region within the DAZ genes.

-

Primers for a reference gene with a known stable copy number (e.g., a single-copy autosomal gene).

-

Real-time PCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Real-time PCR instrument.

-

Nuclease-free water.

Methodology:

-

DNA Quantification and Quality Control: Quantify the concentration and assess the purity of the extracted gDNA using a spectrophotometer.

-

Primer Design: Design or obtain validated primers for both the DAZ gene and the reference gene.

-

Reaction Setup: Prepare the real-time PCR reactions in a 96-well plate. A typical reaction mixture (20 µL) includes:

-

10 µL of 2x real-time PCR master mix

-

1 µL of forward primer (10 µM)

-

1 µL of reverse primer (10 µM)

-

2 µL of gDNA (10 ng/µL)

-

6 µL of nuclease-free water

-

-

Thermal Cycling: Perform the real-time PCR using a standard protocol:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the DAZ gene and the reference gene.

-

Calculate the change in Ct (ΔCt) between the DAZ gene and the reference gene (ΔCt = CtDAZ - Ctreference).

-

Determine the relative copy number using the 2-ΔΔCt method, comparing the patient sample to a control sample with a known DAZ gene copy number (typically four copies).

-

Deletion Analysis of the AZFc Region by Sequence-Tagged Site (STS) Mapping

This multiplex PCR-based method is used to detect microdeletions within the AZFc region, including the DAZ2 gene locus.

Materials:

-

Genomic DNA.

-

Multiple sets of primers for specific Sequence-Tagged Sites (STSs) within the AZFa, AZFb, and AZFc regions. For AZFc, markers like sY254 and sY255 are commonly used.

-

Multiplex PCR master mix.

-

Thermal cycler.

-

Agarose gel electrophoresis equipment.

-

DNA ladder.

Methodology:

-

DNA Preparation: Isolate and quantify high-quality genomic DNA.

-

Multiplex PCR Setup: Prepare a multiplex PCR reaction containing primer pairs for multiple STS markers simultaneously. The reaction volume and component concentrations should be optimized for multiplexing.

-

PCR Amplification: Perform PCR with the following general cycling conditions, which may need optimization based on the specific primer sets used:

-

Initial denaturation: 94°C for 5 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55-60°C for 30 seconds.

-

Extension: 72°C for 1 minute.

-

-

Final extension: 72°C for 10 minutes.

-

-

Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel.

-

Analysis: Visualize the DNA bands under UV light. The absence of a band corresponding to a specific STS marker indicates a deletion in that region of the Y chromosome. The pattern of present and absent bands allows for the mapping of the extent of the deletion.

Conclusion

The DAZ2 gene's intricate structure and its location within a dynamic region of the Y chromosome underscore its importance in male reproductive health. Understanding its genomic organization, copy number variation, and the impact of deletions is crucial for both basic research into spermatogenesis and the clinical diagnosis of male infertility. The experimental protocols outlined in this guide provide a framework for the continued investigation of this vital gene and its role in human fertility.

References

- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 2. Detection of Partial AZFc Microdeletions in Azoospermic Infertile Men Is Not Informative of MicroTESE Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAZ2 - Wikipedia [en.wikipedia.org]

- 4. Gene - DAZ2 [maayanlab.cloud]

- 5. DAZ2 deleted in azoospermia 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. useast.ensembl.org [useast.ensembl.org]

- 7. DAZ2 deleted in azoospermia 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

expression pattern of DAZ2 in testicular tissue

An In-Depth Technical Guide on the Expression Pattern of DAZ2 in Testicular Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression pattern of the Deleted in Azoospermia 2 (DAZ2) protein within human testicular tissue. DAZ2 is a member of the DAZ gene family, which plays a critical role in spermatogenesis and male fertility. Understanding its specific expression profile is essential for research into male infertility and the development of potential therapeutic interventions.

Introduction to the DAZ Gene Family

The DAZ gene family consists of three key members: BOULE, DAZL (DAZ-Like), and DAZ. These genes encode RNA-binding proteins that are almost exclusively expressed in germ cells and are crucial for gametogenesis.[1][2] BOULE is the ancestral gene in this family, with DAZL found in vertebrates and DAZ present only in higher primates.[3]

In humans, the DAZ gene is located on the Azoospermia Factor c (AZFc) region of the Y chromosome and exists as a cluster of four highly homologous genes: DAZ1, DAZ2, DAZ3, and DAZ4.[4][5] Deletions in the AZFc region, which often encompass all four DAZ genes, are a common genetic cause of non-obstructive azoospermia (the absence of sperm in semen).[1][6] While all four genes are expressed in the testis, their products can be polymorphic among individuals.[4][5] This guide focuses specifically on the expression patterns and regulatory roles of these proteins, with a focus on DAZ2, in the context of human spermatogenesis.

Cellular Localization and Expression During Spermatogenesis

The expression of DAZ family proteins is tightly regulated throughout the different stages of male germ cell development.

Cellular Expression

DAZ proteins are specifically expressed within the germ cells of the seminiferous tubules.[7] Expression has been consistently identified in spermatogonia (the earliest stage of sperm development) and primary spermatocytes.[1][8][9] Some studies have also reported the presence of DAZ protein in later-stage cells, such as late spermatids and the tails of mature spermatozoa, although these findings are not universally consistent.[10] There is no evidence of DAZ expression in somatic cells of the testis, such as Sertoli or Leydig cells.[11][12]

Subcellular Localization

The subcellular location of DAZ proteins is dynamic and changes as germ cells mature.

-

Gonocytes and Spermatogonia: In fetal gonocytes and adult spermatogonia, DAZ proteins are predominantly found in the nucleus, though some cytoplasmic presence is also detected.[11][12]

-

Spermatocytes: As the cells enter meiosis and become spermatocytes, the DAZ proteins translocate and are primarily located in the cytoplasm.[11][12]

-

Spermatids: In the post-meiotic round and elongating spermatids, the autosomal homolog DAZL remains cytoplasmic.[11][12] Reports on the Y-linked DAZ protein in these later stages are conflicting, with some studies not detecting it in spermatids and spermatozoa.[11][12]

This nuclear-to-cytoplasmic shift at the onset of meiosis suggests a change in function, possibly from involvement in mRNA processing in the nucleus of pre-meiotic cells to translational regulation in the cytoplasm of meiotic and post-meiotic cells.[1][11]

Quantitative Expression of DAZ in Testicular Tissue

Quantitative analyses have demonstrated that the expression levels of DAZ family genes are significantly correlated with the status of spermatogenesis. Decreased expression is often associated with spermatogenic failure.

Gene Expression in Spermatogenic Failure

Studies using quantitative real-time PCR (RT-qPCR) have compared DAZ mRNA levels in testicular biopsies from men with normal spermatogenesis versus those with various forms of spermatogenic impairment. The results consistently show a significant reduction in DAZ transcripts in men with conditions like hypospermatogenesis, maturation arrest, and Sertoli cell-only syndrome.[13] This reduction is thought to be a consequence of the loss of the germ cells that express the gene.[13]

The table below summarizes quantitative findings from a study investigating DAZ gene expression in azoospermic men compared to normospermic controls.

| Patient Cohort | Histopathology | DAZ Gene Expression Level (cDNA copies) | Reference |

| Normospermic Controls (n=6) | Normal Spermatogenesis | Baseline | [14][15] |

| Azoospermic Patients (n=17) | Sertoli Cell Only (SCO), Severe Hypospermatogenesis | Significant reduction in 40% of the cohort (P=0.003) | [14][15] |

| Patient with AZFc deletion | Spermatocyte Arrest | No DAZ expression detected | [14][15] |

| Patient with AZFb+c deletion | Sertoli Cell Only (SCO) | No DAZ expression detected | [14][15] |

Experimental Protocols

The analysis of DAZ2 expression in testicular tissue relies on several key molecular and cellular biology techniques. Detailed methodologies are provided below.

Immunohistochemistry (IHC) for DAZ2 Protein Detection

This protocol outlines the steps for detecting DAZ2 protein in paraffin-embedded testicular tissue sections.

-

Tissue Preparation:

-

Fix freshly dissected testicular tissue (<3mm thick) in 4% paraformaldehyde (PFA) or Bouin's solution for 4-12 hours at 4°C.[16]

-

Rinse the tissue in running tap water.

-

Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).[17]

-

Clear the tissue in xylene twice for 5 minutes each.[17]

-

Immerse and embed the tissue in molten paraffin wax.

-

Section the paraffin block at 5-8 μm thickness using a microtome and mount sections on charged glass slides.[17]

-

-

Immunostaining:

-

Deparaffinize the sections by immersing slides in xylene (2x, 10 min each) and rehydrate through a descending ethanol series (100%, 95%, 70%, 50%) to deionized water.[18]

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating at 95-100°C for 10-20 minutes. Allow slides to cool for 20 minutes.[17]

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes. Rinse with Phosphate Buffered Saline (PBS).[17]

-

Block non-specific binding sites by incubating sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

Primary Antibody Incubation: Apply the primary antibody specific to DAZ2, diluted in antibody dilution buffer, and incubate overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides with PBS (3x, 5 min each). Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 1 hour at room temperature.[17]

-

Signal Amplification: Wash slides with PBS. Apply Streptavidin-HRP conjugates and incubate for 30 minutes.[17][18]

-

Detection: Wash slides with PBS. Apply DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity develops. Immediately rinse with water to stop the reaction.[17]

-

Counterstaining: Counterstain nuclei with Hematoxylin for 1-2 minutes. Rinse thoroughly with running tap water.[17]

-

Dehydration and Mounting: Dehydrate the sections through an ascending ethanol series and clear in xylene. Coverslip using a permanent mounting medium.[17]

-

Microscopy: Observe the staining pattern under a light microscope.

-

In Situ Hybridization (ISH) for DAZ2 mRNA

This protocol is for localizing DAZ2 mRNA transcripts within testicular tissue.

-

Probe Preparation: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe specific for DAZ2 mRNA. A sense probe should be used as a negative control.

-

Tissue Preparation: Prepare frozen or paraffin-embedded tissue sections as described for IHC, ensuring RNase-free conditions.

-

Hybridization:

-

Permeabilize sections with Proteinase K.

-

Prehybridize sections in hybridization buffer.

-

Apply the DIG-labeled probe and hybridize overnight at a calculated temperature (e.g., 65°C).

-

-

Washing: Perform stringent washes in SSC buffer to remove the non-specifically bound probe.

-

Detection:

-

Block with a blocking reagent.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Wash and apply a chromogenic substrate like NBT/BCIP to visualize the signal.

-

-

Mounting and Visualization: Mount with an aqueous mounting medium and visualize under a microscope.

Western Blotting for DAZ2 Protein

This protocol is used to detect and quantify DAZ2 protein in total testis protein extracts.

-

Protein Extraction: Lyse human testis tissue samples in RIPA buffer containing protease inhibitors. Sonicate to shear DNA and clarify the lysate by centrifugation.[12]

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein extract by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% or 12% SDS-polyacrylamide gel.[12]

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against DAZ2 overnight at 4°C.

-

Washing: Wash the membrane with TBST (3x, 10 min each).

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

Quantitative Real-Time PCR (RT-qPCR) for DAZ2 mRNA

This protocol quantifies DAZ2 mRNA levels from testicular biopsies.

-

RNA Extraction: Extract total RNA from testicular tissue using TRIzol reagent or a similar method, followed by DNase treatment to remove genomic DNA contamination.[19]

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[19]

-

qPCR Reaction:

-

Data Analysis: Calculate the relative expression of DAZ2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.[19]

Molecular Function and Pathways

DAZ family proteins are RNA-binding proteins that function as translational regulators.[2] Their primary role is to bind to specific mRNAs in the cytoplasm and control their translation into proteins, thereby ensuring that key factors for germ cell development are produced at the right time and in the right amount.

DAZ proteins interact with the 3' untranslated regions (3' UTRs) of target mRNAs, often recognizing a UGUU motif.[6] They are thought to enhance the translation of these targets by interacting with other proteins in the translation machinery, such as the poly(A)-binding protein (PABP). This interaction helps to circularize the mRNA and promote ribosome recruitment and initiation of translation. This regulatory network is essential for the proliferation and differentiation of spermatogonia and the successful completion of meiosis.[6][9][20]

Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

References

- 1. The roles of the DAZ family in spermatogenesis: More than just translation? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of the DAZ genes in male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polymorphic expression of DAZ proteins in the human testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. DAZL mediates a broad translational program regulating expansion and differentiation of spermatogonial progenitors | eLife [elifesciences.org]

- 7. Detection of DAZ mRNA distribution in human testis using reverse transcription in situ PCR technique (RT-ISPCR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression of DAZ (deleted in azoospermia), DAZL1 (DAZ-like) and protamine-2 in testis and its application for diagnosis of spermatogenesis in non-obstructive azoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Primate‐Specific DAZ Regulates Translation of Cell Proliferation‐Related mRNAs and is Essential for Maintenance of Spermatogonia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DAZ (Deleted in AZoospermia) genes encode proteins located in human late spermatids and in sperm tails - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Expression profiles of the DAZ gene family in human testis with and without spermatogenic failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Investigation of DAZ and RBMY1 gene expression in human testis by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Advanced immunostaining approaches to study early male germ cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 18. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]

- 19. Deficiency of DAZ genes links testicular germ cell tumorigenesis and infertility: evidence from human embryonic stem cell germline differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

The Role of the DAZ2 Gene in Azoospermia Factor c (AZFc) and Male Infertility: A Technical Guide

An In-depth Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The Deleted in Azoospermia 2 (DAZ2) gene, located within the highly dynamic Azoospermia Factor c (AZFc) region of the human Y chromosome, is a critical factor in male fertility. As a member of the DAZ gene family, DAZ2 encodes an RNA-binding protein that plays a pivotal role in the regulation of spermatogenesis. Deletions and copy number variations of the DAZ2 gene are strongly associated with impaired sperm production, leading to conditions such as oligozoospermia (low sperm count) and azoospermia (absence of sperm). This technical guide provides a comprehensive overview of the DAZ2 gene's function, its genomic context within the AZFc region, the molecular mechanisms underlying its role in spermatogenesis, and its clinical significance in male infertility. Detailed experimental protocols for the analysis of DAZ2 and quantitative data on the prevalence of its deletions are presented to support further research and the development of novel diagnostic and therapeutic strategies.

Introduction: The DAZ Gene Family and the AZFc Region

The AZFc region on the long arm of the Y chromosome is a hotspot for genomic rearrangements due to its complex structure of palindromic sequences and repetitive DNA elements.[1][2] This region harbors several gene families essential for male germ cell development, with the DAZ gene family being one of the most prominent.[3] The DAZ gene family in humans consists of four highly homologous copies: DAZ1, DAZ2, DAZ3, and DAZ4.[4] These genes arose from the transposition of the autosomal DAZL gene to the Y chromosome during primate evolution.[5]

The DAZ proteins are characterized by the presence of an RNA-recognition motif (RRM) and one or more "DAZ repeats," which are involved in binding to specific messenger RNA (mRNA) transcripts.[5][6] Their expression is predominantly restricted to premeiotic germ cells, such as spermatogonia, suggesting a crucial role in the early stages of spermatogenesis.[1][7]

The Genomic Architecture of the AZFc Region and DAZ2

The four DAZ genes are organized into two clusters within the AZFc region, with DAZ1 and DAZ2 forming one pair, and DAZ3 and DAZ4 forming another.[1] This arrangement is embedded within large palindromic sequences that make the region susceptible to non-allelic homologous recombination, leading to deletions, duplications, and other structural variations.

Molecular Function of DAZ2 in Spermatogenesis

DAZ2, like other members of the DAZ family, functions as a post-transcriptional regulator of gene expression. It is an RNA-binding protein that is thought to control the translation of specific mRNAs essential for germ cell development and differentiation.[5][8]

Translational Regulation

The prevailing model of DAZ protein function is the enhancement of translation of target mRNAs. DAZ proteins are known to interact with poly(A)-binding proteins (PABPs), which are key components of the translation initiation complex.[9][10] By binding to the 3'-untranslated region (3'-UTR) of target mRNAs and recruiting PABP, DAZ proteins can promote the circularization of the mRNA, leading to efficient ribosome loading and protein synthesis.[10]

While the specific mRNA targets of DAZ2 have not been fully elucidated, studies on its close homolog, DAZL, have identified numerous targets involved in critical stages of spermatogenesis, including spermatogonial stem cell self-renewal and meiosis.[1][11] Given the high degree of homology, it is likely that DAZ2 regulates a similar suite of mRNAs.

Protein-Protein Interactions

The function of DAZ2 is also modulated by its interaction with other proteins. Two key interacting partners are the DAZ-associated proteins, DAZAP1 and DAZAP2.[2][12]

-

DAZAP1: This is an RNA-binding protein primarily expressed in the testis. It interacts with DAZ proteins and is thought to play a role in mRNA splicing and transport.[5][13]

-

DAZAP2: This protein is more ubiquitously expressed and its function in the context of DAZ interaction is less clear, though it is also believed to be involved in RNA metabolism.[2][5]

These interactions suggest that DAZ2 is part of a larger ribonucleoprotein complex that coordinately regulates the fate of target mRNAs in germ cells.

References

- 1. DAZL is a master translational regulator of murine spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of two novel proteins that interact with germ-cell-specific RNA-binding proteins DAZ and DAZL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RNA immunoprecipitation identifies novel targets of DAZL in human foetal ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneonatalsurg.com [jneonatalsurg.com]

- 5. DAZ Family Proteins, Key Players for Germ Cell Development [ijbs.com]

- 6. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. DAZL mediates a broad translational program regulating expansion and differentiation of spermatogonial progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. DAZL mediates a broad translational program regulating expansion and differentiation of spermatogonial progenitors | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Role of DAZ2 in Male Infertility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Male infertility is a complex condition with a significant genetic component. Among the key genetic factors implicated are microdeletions on the Y chromosome, particularly within the Azoospermia Factor c (AZFc) region. This region harbors a family of genes known as the Deleted in Azoospermia (DAZ) genes, with DAZ2 being a critical member. This technical guide provides a comprehensive overview of the DAZ2 gene, its molecular function, and its direct involvement in male infertility. We present quantitative data on the prevalence of DAZ2 deletions, detail experimental protocols for their detection, and illustrate the key molecular pathways involving DAZ2. This document is intended to serve as a valuable resource for researchers, clinicians, and pharmaceutical professionals working to understand and address the genetic underpinnings of male infertility.

Introduction to the DAZ Gene Family and DAZ2

The DAZ gene family is located in the AZFc region on the long arm of the Y chromosome (Yq11) and consists of four members: DAZ1, DAZ2, DAZ3, and DAZ4. These genes are expressed exclusively in premeiotic germ cells, specifically in spermatogonia.[1] The DAZ genes encode RNA-binding proteins that are crucial for normal spermatogenesis.[2]

DAZ2, like other members of the DAZ family, contains an RNA Recognition Motif (RRM) domain, which allows it to bind to specific messenger RNA (mRNA) molecules, and a series of characteristic "DAZ repeats" that mediate protein-protein interactions.[3] Deletions of the DAZ gene cluster are a common cause of spermatogenic failure, leading to conditions such as severe oligozoospermia (low sperm count) and azoospermia (complete absence of sperm).[2][4] Notably, deletions involving the DAZ1 and DAZ2 gene copies have been shown to be particularly associated with impaired spermatogenesis.[1][4][5]

Quantitative Data on DAZ1/DAZ2 Deletions and Male Infertility

Several studies have investigated the prevalence of DAZ1/DAZ2 deletions in infertile men compared to fertile controls. The data consistently demonstrates a significantly higher frequency of these deletions in men with spermatogenic failure.

| Study Cohort | Total Subjects | DAZ1/DAZ2 Deletion Frequency | Phenotype | Reference |

| Infertile Men (Severe Oligozoospermia) | 63 | 8% (5/63) | Severe Oligozoospermia | [4][6][7] |

| Fertile Men (Control) | 107 | 0% (0/107) | Proven Fertility | [4][7] |

| Infertile Men (Azoospermia or Severe Oligozoospermia) | 117 | 9.4% (11/117) with AZFc/DAZ deletions | Azoospermia (12.5%) or Oligozoospermia (6.6%) | [8] |

| Infertile Men with Poor Semen Quality | 130 | 5% in oligozoospermia, 14% in near-azoospermia (in blood) | Oligozoospermia, Asthenozoospermia, Oligoasthenozoospermia, Near-azoospermia | [9] |

These findings underscore the strong association between the loss of DAZ1 and DAZ2 and the manifestation of severe male infertility. While complete AZFc deletions often lead to azoospermia, partial deletions affecting DAZ1/DAZ2 are more commonly linked to severe oligozoospermia.[1][10]

Molecular Function of DAZ2 in Spermatogenesis

DAZ2 functions as a post-transcriptional regulator of gene expression within developing germ cells. Its primary role is to bind to specific mRNA transcripts and modulate their translation into proteins. This function is critical for the proper progression of spermatogenesis.

Interaction with Poly(A)-Binding Protein (PABP)

A key mechanism of DAZ2-mediated translational regulation involves its interaction with the Poly(A)-Binding Protein (PABP). PABP binds to the poly(A) tail of mRNA molecules and is a crucial factor for the initiation of translation. DAZ family proteins, including DAZ2, can recruit PABP to target mRNAs, thereby promoting their translation.[11][12][13][14] This interaction is thought to activate the translation of stored, translationally silent mRNAs at specific stages of germ cell development.

Signaling Pathway of DAZ2 in Translational Regulation

The following diagram illustrates the proposed signaling pathway for DAZ2 in the regulation of mRNA translation in germ cells.

Potential Downstream mRNA Targets

While the complete set of DAZ2 target mRNAs is still under investigation, studies on the broader DAZ family suggest that they regulate transcripts involved in crucial cellular processes for germ cell development, including cell cycle control and differentiation. The DAZ family has been shown to modulate the formation of primordial germ cells and their progression through meiosis.[15] The autosomal homolog, DAZL, has been shown to be a target of NANOS2, another RNA-binding protein critical for male germ cell differentiation, highlighting the complex regulatory networks at play.[16][17]

Experimental Protocols for DAZ1/DAZ2 Deletion Analysis

The detection of DAZ gene deletions is a key component of the genetic diagnosis of male infertility.[2] The standard method involves Polymerase Chain Reaction (PCR) using Sequence-Tagged Sites (STS) specific to the AZFc region.[2]

DNA Extraction

Genomic DNA is typically extracted from peripheral blood leukocytes using standard commercial kits. A dedicated 4 mL EDTA tube of blood is recommended to ensure sufficient quantity and quality of DNA.[18][19]

Multiplex PCR for AZFc Deletion Screening

Multiplex PCR allows for the simultaneous amplification of multiple STS markers, providing an efficient method for screening for AZFc deletions.[20][21][22]

Recommended STS Markers for AZFc:

-

sY254 and sY255 : These are core markers for the AZFc region, and their absence is indicative of a complete AZFc deletion.[2]

-

sY1192 and sY1291 : Additional markers within the AZFc region to confirm deletions.

-

SRY (sY14) : A marker for the Y chromosome, used as an internal positive control.[7]

-

ZFX/ZFY : A marker present on both X and Y chromosomes, serving as a control for DNA quality and PCR amplification.

General Multiplex PCR Protocol:

-

Reaction Mixture:

-

Genomic DNA (100-200 ng)

-

Multiplex PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

-

Primer Mix (containing all forward and reverse primers for the selected STS markers)

-

Nuclease-free water to final volume

-

-

PCR Cycling Conditions (Example):

-

Initial Denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 94°C for 30 seconds

-

Annealing: 55-60°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final Extension: 72°C for 7 minutes

-

-

Analysis:

-

The PCR products are separated by agarose gel electrophoresis or capillary electrophoresis.

-

The presence or absence of specific bands corresponding to the STS markers is analyzed. The absence of AZFc-specific markers in the presence of control markers indicates a deletion.

-

DAZ Gene Copy-Specific Deletion Analysis (PCR-RFLP)

To specifically identify the deletion of DAZ1 and DAZ2, a PCR-based method followed by Restriction Fragment Length Polymorphism (RFLP) analysis can be employed, utilizing single nucleotide variants (SNVs) that differ between the DAZ gene copies.

Protocol Outline:

-

PCR Amplification: Amplify a region of the DAZ genes known to contain copy-specific SNVs using a single primer pair.

-

Restriction Enzyme Digestion: Digest the PCR product with a restriction enzyme that specifically cuts at the site of an SNV present in some DAZ copies but not others. For example, the enzyme TaqI can be used to differentiate between DAZ copies.[4]

-

Analysis: Analyze the digested fragments by agarose gel electrophoresis. The presence or absence of specific restriction fragments indicates which DAZ gene copies are present or deleted.

Experimental Workflow for DAZ Deletion Testing

The following diagram outlines a typical workflow for the genetic testing of DAZ deletions in the context of male infertility evaluation.

Conclusion and Future Directions

The deletion of the DAZ2 gene, often in conjunction with DAZ1, is a significant and well-documented genetic cause of severe male infertility. The role of DAZ2 as an RNA-binding protein that regulates the translation of key developmental mRNAs underscores its importance in the intricate process of spermatogenesis. The diagnostic tools and workflows outlined in this guide provide a robust framework for the identification of individuals with DAZ deletions, enabling more accurate diagnosis, prognosis, and informed genetic counseling.

Future research should focus on elucidating the complete repertoire of mRNA targets for DAZ2 to gain a more comprehensive understanding of its downstream effects. Furthermore, the development of therapeutic strategies aimed at compensating for the loss of DAZ2 function could offer novel avenues for the treatment of male infertility. Continued investigation into the complex interplay of genetic factors in spermatogenesis will be crucial for advancing the field of reproductive medicine and providing better outcomes for affected individuals.

References

- 1. DAZ1 deleted in azoospermia 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. DAZ Family Proteins, Key Players for Germ Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High frequency of DAZ1/DAZ2 gene deletions in patients with severe oligozoospermia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Association of DAZ1/DAZ2 deletion with spermatogenic impairment and male infertility in the South Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. research.regionh.dk [research.regionh.dk]

- 7. academic.oup.com [academic.oup.com]

- 8. [Real-time fluorescent PCR for screening AZFc/DAZ microdeletions on the Y chromosome in male infertility patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High frequency of de novo DAZ microdeletion in sperm nuclei of subfertile men: possible involvement of genome instability in idiopathic male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. The DAZL family proteins are PABP-binding proteins that regulate translation in germ cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

- 14. research.ed.ac.uk [research.ed.ac.uk]

- 15. Human DAZL, DAZ and BOULE genes modulate primordial germ cell and haploid gamete formation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nig.ac.jp [nig.ac.jp]

- 17. scispace.com [scispace.com]

- 18. All tests | Sonic Genetics [sonicgenetics.com.au]

- 19. DAZ Deletion test | Genomic Diagnostics [genomicdiagnostics.com.au]

- 20. Multiplex PCR based screening for microdeletions in azoospermia factor region of Y chromosome in azoospermic and severe oligozoospermic south Indian men - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Study of Y-Chromosome Microdeletions in Azoospermic Infertile Males using Multiplex PCR Analysis – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 22. Genetics: Multiplex PCR for Screening of Microdeletions on the Y Chromosome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DAZ2 Gene Expression Analysis by qPCR in Testis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Deleted in Azoospermia 2 (DAZ2) gene, a member of the DAZ gene family located on the Y chromosome, is crucial for normal spermatogenesis. It encodes an RNA-binding protein that is predominantly expressed in premeiotic germ cells, particularly spermatogonia. Deletions or altered expression of DAZ2 and other DAZ family members have been strongly associated with male infertility, specifically with azoospermia (the absence of sperm in the ejaculate) and severe oligozoospermia (low sperm count).[1][2][3] Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an invaluable tool for investigating the role of DAZ2 in testicular function and dysfunction.

These application notes provide a comprehensive protocol for the analysis of DAZ2 gene expression in human testis tissue using SYBR Green-based qPCR. The detailed methodology covers tissue homogenization, RNA extraction, reverse transcription, and qPCR, along with guidelines for data analysis and presentation. This information is intended to assist researchers in accurately assessing DAZ2 expression levels, which may serve as a biomarker for male infertility and a potential target for therapeutic intervention.

Data Presentation

Quantitative analysis of DAZ2 gene expression is pivotal in comparative studies, for instance, between fertile and infertile individuals. The data should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting such data.

Table 1: qPCR Primer and Probe Sequences

| Gene Symbol | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) |

| DAZ2 | CAGAACGTCTGGCGGAATCCAA | GACATCCAGTGATGACCTGACC | ~100 |

| ACTB | AGAGCTACGAGCTGCCTGAC | AGCACTGTGTTGGCGTACAG | 185 |

| RPLP0 | TCTACAACCCTGAAGTGCTTGAT | CAATCTGCAGACAGACACTGG | 148 |

Table 2: Relative Quantification of DAZ2 mRNA Expression in Testicular Biopsies

| Sample ID | Group | DAZ2 Cq | ACTB Cq | RPLP0 Cq | ΔCq (DAZ2 - Avg. HK) | ΔΔCq (ΔCq - Avg. Control ΔCq) | Fold Change (2^-ΔΔCq) |

| F01 | Fertile (Control) | 28.5 | 22.1 | 23.5 | 5.7 | 0.00 | 1.00 |

| F02 | Fertile (Control) | 28.2 | 21.9 | 23.2 | 5.65 | -0.05 | 1.03 |

| F03 | Fertile (Control) | 28.9 | 22.5 | 23.8 | 5.75 | 0.05 | 0.97 |

| Avg. Control | 28.53 | 22.17 | 23.50 | 5.70 | |||

| I01 | Infertile | 31.2 | 22.3 | 23.6 | 8.25 | 2.55 | 0.17 |

| I02 | Infertile | 32.5 | 22.0 | 23.3 | 9.85 | 4.15 | 0.05 |

| I03 | Infertile | 30.8 | 22.6 | 23.9 | 7.55 | 1.85 | 0.28 |

| Avg. Infertile | 31.50 | 22.30 | 23.60 | 8.55 |

Cq: Quantification Cycle; HK: Housekeeping Gene

Experimental Protocols

Total RNA Extraction from Testis Tissue

This protocol is optimized for the extraction of high-quality total RNA from human testicular tissue, a process that can be challenging due to the tissue's high lipid and fibrous content.

Materials:

-

Testicular tissue biopsy (up to 50 mg)

-

TRIzol reagent or similar lysis buffer

-

Chloroform

-

Isopropanol

-

75% Ethanol (in RNase-free water)

-

RNase-free water

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

RNase-free microcentrifuge tubes

-

Microcentrifuge

Protocol:

-

Immediately snap-freeze the fresh testicular tissue in liquid nitrogen.

-

Pre-chill a mortar and pestle with liquid nitrogen.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Transfer the powdered tissue (up to 50 mg) to a microcentrifuge tube containing 1 mL of TRIzol reagent.

-